TC-SP 14 is a synthetic compound recognized for its potent activity as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). It has a notably low effective concentration (EC50) value of 0.042 micromolar, indicating a strong binding affinity to S1P1. In contrast, its interaction with sphingosine-1-phosphate receptor 3 (S1P3) is minimal, with an EC50 value of 3.47 micromolar, making it a selective tool for studying S1P1-related biological processes.
TC-SP 14 is classified under sphingosine-1-phosphate receptor agonists, which are compounds that activate specific receptors involved in various physiological processes, including immune response and inflammation. The compound's unique selectivity profile distinguishes it from other similar compounds, such as Fingolimod and Siponimod, which also target sphingosine-1-phosphate receptors but exhibit different receptor selectivity and pharmacokinetic properties.
The synthesis of TC-SP 14 involves several steps that include the formation of a benzothiazole core followed by functionalization to achieve the desired agonist properties. Although the specific synthetic routes are proprietary and not fully disclosed, it is known that precise control over reaction conditions is essential to ensure high purity and yield. This typically involves optimizing parameters such as temperature, solvent choice, and reaction time.
For industrial production, the laboratory synthesis must be scaled up while maintaining the same reaction conditions and purity standards. This process often includes rigorous quality control measures to ensure consistency and reproducibility across batches.
TC-SP 14 can undergo various chemical reactions:
For these reactions:
The major products from these reactions depend on the specific reagents used. For instance, oxidation may yield derivatives with enhanced biological activity or altered solubility profiles, while substitution can introduce new functional groups that could modify receptor interactions.
The mechanism of action for TC-SP 14 involves its binding to Sphingosine-1-Phosphate Receptor 1 (S1P1), leading to receptor activation. This activation triggers downstream signaling pathways that modulate immune responses and inflammation. The compound's selective agonism at S1P1 results in significant physiological effects, including a dose-dependent reduction in circulating blood lymphocyte counts. This mechanism underscores its potential therapeutic applications in conditions characterized by dysregulated immune responses.
While specific physical properties such as melting point or solubility are not extensively detailed in available literature, the compound's high potency suggests favorable physicochemical characteristics conducive to biological activity.
TC-SP 14 is primarily utilized in research settings focused on immunology and inflammation. Its selective action on Sphingosine-1-Phosphate Receptor 1 makes it a valuable tool for studying the specific effects of S1P1 activation in various biological systems. Potential applications include:
TC-SP 14 (CAS 1257093-40-5) is a synthetic benzothiazole derivative with the systematic chemical name 1-[[3-Fluoro-4-[5-[(2-fluorophenyl)methyl]-2-benzothiazolyl]phenyl]methyl]-3-azetidinecarboxylic Acid. Its molecular formula is C25H20F2N2O2S, corresponding to a molecular weight of 450.5 g/mol [1] [4]. The compound features a benzothiazole core linked to a fluorinated phenyl ring via a methylene bridge, coupled with an azetidine-3-carboxylic acid moiety that contributes to its receptor binding affinity. The presence of fluorine atoms at strategic positions enhances its lipophilicity and metabolic stability [4].
TC-SP 14 exists as an off-white solid at room temperature and exhibits limited aqueous solubility. It is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use, with recommended stock concentrations ≤50 mM. The compound requires storage at -20°C in desiccated conditions to maintain stability [4] [7].
Table 1: Chemical and Physical Properties of TC-SP 14
Property | Value |
---|---|
CAS Number | 1257093-40-5 |
Molecular Formula | C25H20F2N2O2S |
Molecular Weight | 450.5 g/mol |
Appearance | Off-white solid |
Solubility (25°C) | 22.52 mg/mL in DMSO (with gentle warming) |
Storage Conditions | Desiccate at -20°C |
SMILES Notation | C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |
TC-SP 14 emerged during a critical period in sphingolipid research when scientists sought to dissect the differential signaling of S1P receptor subtypes. S1P receptors (S1PR1-5) belong to the G protein-coupled receptor (GPCR) superfamily and regulate diverse physiological processes including lymphocyte trafficking, vascular development, and neural function [2] [8]. Early non-selective S1P modulators like fingolimod demonstrated therapeutic potential but exhibited significant side effects due to activity at multiple receptors, particularly S1P3 which mediates bradycardia [8].
Developed through structure-activity optimization, TC-SP 14 represented a breakthrough in achieving >80-fold selectivity for S1P1 over S1P3 [4] [6]. Its benzothiazole core was identified as a key structural motif conferring S1P3-sparing effects while maintaining high S1P1 agonism. This selectivity profile enabled researchers to isolate S1P1-specific functions without confounding effects from other receptor subtypes, making TC-SP 14 a valuable pharmacological tool for elucidating S1P1-dependent mechanisms [4] [8].
The S1P1 receptor serves as a master regulator of lymphocyte egress from lymphoid organs. When activated, it triggers receptor internalization and degradation, rendering lymphocytes unable to sense the S1P gradient required for their exit into circulation [2] [8]. This mechanism forms the basis for therapeutic strategies in immune-mediated diseases, as reducing lymphocyte migration to inflamed tissues can attenuate pathological immune responses.
TC-SP 14's significance stems from its potent and selective agonism at S1P1 (EC50 = 42 nM), which directly modulates this lymphocyte trafficking pathway [1] [4]. Unlike prodrug modulators requiring phosphorylation (e.g., fingolimod), TC-SP 14 acts directly on the receptor, providing a more predictable pharmacokinetic profile for mechanistic studies [8]. Its selectivity profile allows researchers to attribute observed effects specifically to S1P1 activation, avoiding complications from S1P3-mediated effects like endothelial barrier disruption or S1P2-mediated inhibition of cell migration [2] [8].
Table 2: Selectivity Profile of TC-SP 14 Across S1P Receptors
Receptor Subtype | EC50 (μM) | Selectivity Ratio (vs. S1P1) |
---|---|---|
S1P1 | 0.042 | 1 (reference) |
S1P3 | 3.47 | 82.6 |
S1P2 | >10 | >238 |
S1P4 | Not tested | - |
S1P5 | Not tested | - |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1